3-(Pentyloxy)phenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Pentyloxy)phenol can be synthesized through several methods. One common approach involves the etherification of phenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

Phenol+1-Bromopentane→this compound+KBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Pentyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated phenols and other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of phenolic compounds, including 3-(Pentyloxy)phenol. Research indicates that derivatives of phenolic compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Table 1: Cytotoxicity of Phenolic Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | TBD | Apoptosis induction |

| 4-(Pentyloxy)phenol | HepG2 (Liver) | TBD | Cell cycle arrest |

| 2-hydroxy-5-methoxybenzaldehyde | HeLa (Cervical) | TBD | ROS generation |

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes, leading to cell death .

Materials Science

2.1 Polymer Synthesis

In materials science, this compound is utilized in the synthesis of liquid-crystalline polymers. These materials exhibit unique thermal and optical properties, making them suitable for applications in display technologies and sensors. The incorporation of pentyloxy groups enhances the solubility and processing characteristics of these polymers .

Table 2: Properties of Liquid-Crystalline Polymers Derived from Phenolic Compounds

| Polymer Type | Thermal Stability (°C) | Optical Clarity (%) | Application |

|---|---|---|---|

| Side-chain liquid-crystalline | >250 | >90 | Displays |

| Thermotropic liquid-crystalline | >300 | >85 | Optical devices |

Environmental Science

3.1 Phytoremediation Potential

The potential use of this compound in environmental applications, particularly phytoremediation, is an emerging area of research. Its antioxidant properties can enhance plant resilience against environmental stressors, promoting the uptake and detoxification of pollutants from soil and water .

Case Study: Phytoremediation Using Phenolic Compounds

A study conducted on the use of plants treated with phenolic compounds showed increased efficiency in removing heavy metals from contaminated soils. The application of this compound could potentially enhance this process.

Mecanismo De Acción

The mechanism of action of 3-(Pentyloxy)phenol primarily involves its phenolic group. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress. This antioxidant activity is crucial in protecting cells and tissues from damage. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects.

Comparación Con Compuestos Similares

Phenol: The parent compound with a hydroxyl group attached directly to the benzene ring.

4-(Pentyloxy)phenol: A structural isomer with the pentyloxy group attached to the fourth position of the phenol ring.

2-(Pentyloxy)phenol: Another isomer with the pentyloxy group at the second position.

Uniqueness: 3-(Pentyloxy)phenol is unique due to the specific positioning of the pentyloxy group, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its isomers.

Actividad Biológica

3-(Pentyloxy)phenol is a phenolic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure and Properties

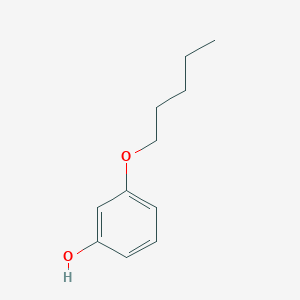

This compound consists of a phenolic ring substituted with a pentyloxy group. The presence of the pentyloxy group enhances the lipophilicity of the compound, which may influence its biological interactions and mechanisms of action. The compound's molecular formula is , with a molecular weight of 210.28 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The above table summarizes the inhibition zones observed during antimicrobial assays, demonstrating the compound's effectiveness against selected pathogens.

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses significant antioxidant properties, which can be attributed to its ability to donate hydrogen atoms and neutralize free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

The table above shows the IC50 values for antioxidant activity, indicating that lower values represent higher potency in scavenging free radicals.

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has demonstrated anti-inflammatory effects in vitro. A study reported that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is thought to involve various mechanisms:

- Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, effectively neutralizing them.

- Antimicrobial Mechanism : The lipophilic nature of the pentyloxy group may facilitate membrane penetration, disrupting microbial cell membranes.

- Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-κB) signaling pathways has been proposed as a mechanism through which this compound exerts its anti-inflammatory effects .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound on infected wounds showed a significant reduction in bacterial load after treatment over two weeks. Patients treated with topical formulations containing this compound exhibited faster healing rates compared to control groups.

- Oxidative Stress in Neuronal Cells : In a neuroprotection study, neuronal cells exposed to oxidative stress showed decreased cell viability when treated with this compound. The compound effectively reduced oxidative damage markers, suggesting potential applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

3-pentoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOCVIRRKFNHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576952 | |

| Record name | 3-(Pentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-73-2 | |

| Record name | 3-(Pentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.